CC260

PI5P4K Lipid Kinase Inhibitor Potency

CC260 is a highly potent, noncovalent dual inhibitor of the lipid kinases PI5P4Kα (Phosphatidylinositol 5-phosphate 4-kinase alpha) and PI5P4Kβ (Phosphatidylinositol 5-phosphate 4-kinase beta), with inhibition constants (Ki) of 40 nM and 30 nM, respectively. Its chemical name is (7R)-8-cyclopentyl-7-(cyclopentylmethyl)-2-[(3,5-dichloro-4-hydroxyphenyl)amino]-5-methyl-7,8-dihydropteridin-6(5H)-one (CAS: 2411088-26-9).

Molecular Formula C24H29Cl2N5O2
Molecular Weight 490.4 g/mol
Cat. No. B10829432
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCC260
Molecular FormulaC24H29Cl2N5O2
Molecular Weight490.4 g/mol
Structural Identifiers
SMILESCN1C2=CN=C(N=C2N(C(C1=O)CC3CCCC3)C4CCCC4)NC5=CC(=C(C(=C5)Cl)O)Cl
InChIInChI=1S/C24H29Cl2N5O2/c1-30-20-13-27-24(28-15-11-17(25)21(32)18(26)12-15)29-22(20)31(16-8-4-5-9-16)19(23(30)33)10-14-6-2-3-7-14/h11-14,16,19,32H,2-10H2,1H3,(H,27,28,29)/t19-/m1/s1
InChIKeyAEZJZTFWCDAUDF-LJQANCHMSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CC260: A Potent and Selective Dual Inhibitor of PI5P4Kα and PI5P4Kβ for Metabolic, Diabetes, and Cancer Research


CC260 is a highly potent, noncovalent dual inhibitor of the lipid kinases PI5P4Kα (Phosphatidylinositol 5-phosphate 4-kinase alpha) and PI5P4Kβ (Phosphatidylinositol 5-phosphate 4-kinase beta), with inhibition constants (Ki) of 40 nM and 30 nM, respectively [1]. Its chemical name is (7R)-8-cyclopentyl-7-(cyclopentylmethyl)-2-[(3,5-dichloro-4-hydroxyphenyl)amino]-5-methyl-7,8-dihydropteridin-6(5H)-one (CAS: 2411088-26-9) [2]. It belongs to a class of small-molecule probes that target the phosphatidylinositol 5-phosphate 4-kinase (PI5P4K) family, which plays a critical role in regulating cellular phosphoinositide signaling, metabolism, and tumor suppression pathways [3].

Target Engagement

Noncovalent, reversible dual inhibitor of PI5P4Kα and PI5P4Kβ

Study Context

Phosphoinositide signaling, energy metabolism, and p53 pathway research

Tool Profile

Well-characterized off-target panel supports isoform-specific interpretation

CC260: Why Its Unique Selectivity and Functional Profile Preclude Substitution with Other PI5P4K Inhibitors


While several PI5P4K inhibitors are now available as research tools, they are not interchangeable. Differences in binding mechanism (covalent vs. noncovalent), isoform selectivity, and off-target profiles lead to divergent cellular and in vivo effects [1]. For instance, the pan-PI5P4K covalent inhibitor THZ-P1-2 and the dual-acting PIP4K-IN-a131 both exhibit fundamentally different molecular mechanisms and potencies, which result in distinct biological outcomes, including varying efficacy in cancer models [2]. The specific, well-characterized, and noncovalent inhibition profile of CC260 is therefore essential for experiments requiring precise target engagement without the confounding variables introduced by less selective or covalent tools.

Covalent pan-PI5P4K inhibitors (e.g., THZ-P1-2) produce irreversible target modification, altering cellular response dynamics compared to CC260's reversible binding.

Isoform selectivity differs: pan-inhibitors target PI5P4Kα/β/γ, while CC260's α/β selectivity avoids PI5P4Kγ engagement, which may confound pathway attribution.

Dual-acting compounds (e.g., PIP4K-IN-a131) exhibit lower target potency and distinct off-target profiles; functional effects may not reproduce CC260's reported insulin/mTOR response.

Quantitative Evidence: Differentiating CC260 from THZ-P1-2, PIP4K-IN-a131, and Other PI5P4K Inhibitors


CC260 Demonstrates Superior Potency and a Noncovalent Mechanism Against PI5P4Kα Compared to the Covalent Pan-Inhibitor THZ-P1-2

CC260 is a highly potent, noncovalent inhibitor of PI5P4Kα. In head-to-head data from the primary literature, CC260 exhibits a Ki of 40 nM for PI5P4Kα, which is more than fourfold more potent than the apparent IC50 of 190 nM reported for the covalent pan-PI5P4K inhibitor THZ-P1-2 [1]. The noncovalent nature of CC260's binding also offers a distinct experimental advantage over the irreversible, covalent mechanism of THZ-P1-2 [2].

PI5P4Kα Inhibition vs THZ-P1-2
Cross-study comparable
CC260 Ki = 40 nM vs. THZ-P1-2 IC50 = 190 nM (reported 4.75-fold difference)
Supports nanomolar-range target engagement; noncovalent mechanism enables reversible inhibition
Enzymatic assay conditions differ; direct head-to-head under identical protocol not performed
PI5P4K Lipid Kinase Inhibitor Potency

CC260's Biochemical Potency Against PI5P4Kα is Over 47-Fold Greater Than the Dual-Acting Inhibitor PIP4K-IN-a131

When compared to the widely used tool compound PIP4K-IN-a131, CC260 demonstrates a marked improvement in biochemical potency against the PI5P4Kα isoform. CC260 inhibits PI5P4Kα with a Ki of 40 nM, whereas PIP4K-IN-a131 has a reported IC50 of 1,900 nM (1.9 µM) for the same target [1]. This represents a nearly 50-fold difference in potency.

PI5P4Kα Potency vs PIP4K-IN-a131
Cross-study comparable
CC260 Ki = 40 nM vs. a131 IC50 = 1,900 nM (reported ~47.5-fold difference)
May enable lower working concentrations for PI5P4Kα research; reduces reliance on high micromolar compound levels
Data from separate enzymatic assays; review comparability in target cellular context
PI5P4Kα Lipid Kinase Inhibitor Potency

CC260 Exhibits High Kinase Selectivity with Defined Off-Targets, Differentiating it from Pan-Inhibitors and Isoform-Selective Tools

CC260 was profiled against a broad panel of 396 protein kinases and demonstrated high selectivity, showing little to no inhibition of common off-targets such as Plk1 and RSK2 [1]. This contrasts with covalent pan-inhibitors like THZ-P1-2, which target PI5P4Kα/β/γ, and other tools with different isoform preferences [2]. Critically, CC260's off-target profile is well-characterized, showing modest inhibition of PIKfyve (Ki=200 nM), PI3K-γ (Ki ~200 nM), and PI3K-δ (Ki ~120 nM), but no significant inhibition of most other PI3Ks, PI4Ks, or sphingosine kinases [1].

Kinase Selectivity Profile
Direct head-to-head
High selectivity over 396 kinases; modest PIKfyve (200 nM), PI3K-γ (~200 nM), PI3K-δ (~120 nM)
Well-characterized selectivity supports pathway-specific interpretation and control experiment design
Off-targets reported in Chen et al. (2021); verify in relevant cellular model
Kinase Selectivity Off-Target Profiling PI5P4K

CC260's Distinct Functional Effect on Insulin Signaling and Cell Metabolism Contrasts with Other PI5P4K Inhibitors

In cellular assays, CC260 demonstrates a unique functional signature. In C2C12 myotubes, treatment with 20 µM CC260 enhanced insulin-induced Akt phosphorylation at both Thr-308 and Ser-473, while simultaneously suppressing S6K phosphorylation downstream of mTORC1 [1]. This dual effect is not a universal property of PI5P4K inhibitors; other compounds may not enhance Akt signaling or may have different impacts on the mTORC1 pathway [2].

Insulin/mTOR Pathway Response
Class-level inference
CC260 enhanced insulin-induced Akt phosphorylation and suppressed S6K in C2C12 myotubes
Reported pathway-response signature supports insulin/mTOR cross-talk studies
Class-level observation; replication and model-specific validation recommended
Insulin Signaling Cell Metabolism Akt Phosphorylation

In Acute Lymphoblastic Leukemia (ALL) Models, CC260 Shows a Distinct Efficacy Profile, Validating the Need for Compound-Specific Selection

A comparative study in ALL cell models directly evaluated three PIP4K2 inhibitors: THZ-P1-2, a131, and CC260. The study concluded that THZ-P1-2 was the most effective compound, demonstrating superior induction of cell death and mitochondrial damage, while CC260 and a131 showed lesser effects [1]. This direct comparison provides clear evidence that CC260's effects are not identical to other compounds in the class and that its use should be tailored to specific experimental questions where its unique profile is advantageous.

ALL Cell-Line Viability
Direct head-to-head
THZ-P1-2 > a131 ≈ CC260 in inducing cell death (Jurkat, MOLT4, NALM6, Namalwa)
Compound-specific endpoint context; supports tailored selection for leukemia cell studies
Lima et al. (2024); effects vary by cell line; not a general potency claim
Acute Lymphoblastic Leukemia Cancer Research PIP4K2

CC260's Binding Mode is Elucidated by a Co-crystal Structure with PI5P4Kβ, Providing a Structural Basis for Its Selectivity

The binding mode of CC260 has been definitively established through X-ray crystallography. A co-crystal structure of CC260 with PI5P4Kβ has been solved, revealing the precise molecular interactions that govern its binding and selectivity [1]. This structural information is detailed in the patent literature [2]. Such a high-resolution understanding of the binding mode is not available for all PI5P4K tool compounds, providing a significant advantage for structure-activity relationship (SAR) studies and rational drug design efforts.

Co-crystal Structure
Supporting evidence
CC260-PI5P4Kβ complex solved by X-ray crystallography
Provides atomic-level binding mode for structure-activity relationship studies
Patent literature; PDB deposition to verify
Structural Biology X-ray Crystallography Drug Design

High-Impact Research Scenarios Where CC260 is the Preferred PI5P4K Inhibitor


Investigating the Role of PI5P4Kα/β in p53-Null Tumor Cell Survival and Metabolic Stress

CC260 is the definitive tool for this application based on its discovery and validation in the primary literature. Research has shown that PI5P4Kα/β are essential for the survival of p53-null tumor cells under nutrient stress, and CC260 selectively kills these cells [1]. Its high potency and selectivity ensure that the observed phenotype is due to PI5P4Kα/β inhibition, a claim supported by the compound's well-defined off-target profile [1].

Probing the Cross-Talk Between Insulin Signaling and mTORC1 in Cellular Energy Homeostasis

CC260's unique functional signature—enhancing insulin-induced Akt phosphorylation while suppressing S6K phosphorylation—makes it the compound of choice for studies dissecting the PI5P4K-mediated control of energy metabolism [1]. This specific effect is not recapitulated by other tool compounds like the Vps34 inhibitor SAR405, which prevents mTORC1 activation by amino acids, a mechanism not shared by CC260 [2].

Structure-Activity Relationship (SAR) Studies and Rational Drug Design Targeting PI5P4Kβ

The availability of a high-resolution co-crystal structure of CC260 bound to PI5P4Kβ provides an atomic blueprint for its binding interactions [1]. This makes CC260 an ideal starting point or reference compound for medicinal chemistry campaigns aimed at developing next-generation PI5P4K inhibitors. Researchers can leverage this structural data to rationally design analogs with improved properties [2].

Distinguishing PI5P4Kα/β-Dependent Functions from PI5P4Kγ in Cellular Models

Unlike covalent pan-inhibitors like THZ-P1-2, which target PI5P4Kα/β/γ, CC260's selectivity for the α and β isoforms allows researchers to deconvolve isoform-specific functions [1]. When used alongside isoform-selective tools like ARUK2002821 (α-selective) or ARUK2001607 (γ-selective), CC260 helps establish a clear pharmacological fingerprint for PI5P4Kα/β in complex biological systems [2].

Application
Selection Property
Validation Focus
p53-null tumor cell metabolic stress studies
Dual PI5P4Kα/β inhibition with well-characterized off-target profile
p53-status-dependent cell viability endpoints
Insulin signaling and mTORC1 pathway crosstalk research
Reported enhancement of insulin-induced Akt phosphorylation and suppression of S6K
Akt/mTORC1 pathway endpoint modulation in myotube models
Structure-based PI5P4K inhibitor design
Available co-crystal structure with PI5P4Kβ
Binding-mode validation and rational analog design
Isoform-specific PI5P4K functional studies
Selective for PI5P4Kα/β over γ; noncovalent reversible binding
Isoform deconvolution using complementary selective probes

Technical Documentation Hub

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40 linked technical documents
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